BenchChemオンラインストアへようこそ!

Tenovin-5

Sirtuin Inhibition Structure-Activity Relationship Chemical Tool

Select Tenovin-5 for sirtuin studies demanding precise target engagement. Its unique benzamide (NHCOPh) R2 substitution minimizes the DHODH and uridine transport off-target effects known for Tenovin-6, ensuring cleaner p53 activation (MCF-7 cells) and SIRT2-mediated α-tubulin acetylation (H1299 cells) data. An essential, high-purity SAR comparator to Tenovin-1 and Tenovin-6 for reducing polypharmacology in cancer and metabolic disease research.

Molecular Formula C25H25N3O2S
Molecular Weight 431.6 g/mol
Cat. No. B1637775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenovin-5
Molecular FormulaC25H25N3O2S
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C25H25N3O2S/c1-25(2,3)19-11-9-18(10-12-19)23(30)28-24(31)27-21-15-13-20(14-16-21)26-22(29)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,26,29)(H2,27,28,30,31)
InChIKeyAMXVHIHBOMEEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenovin-5 Procurement Guide: SIRT1/2 Inhibition Profile and Structural Differentiation


Tenovin-5 (CAS 688014-33-7) is a thiourea-based small molecule within the tenovin class, specifically characterized by a tert-butyl (tBu) group at R1 and a phenylcarbonyl (NHCOPh) moiety at R2 [1]. This compound functions as an inhibitor of the NAD+-dependent protein deacetylases SIRT1 and SIRT2, leading to increased acetylation of p53 and α-tubulin, which are key tumor suppressor and cytoskeletal targets, respectively [2]. Unlike its more extensively studied analogs Tenovin-1 and Tenovin-6, Tenovin-5 occupies a distinct position within structure-activity relationship (SAR) studies, making it a valuable tool for probing sirtuin biology and exploring polypharmacology mechanisms.

Tenovin-5: Why In-Class Sirtuin Inhibitors Cannot Be Assumed Interchangeable


Procurement decisions for sirtuin inhibitors must account for significant functional divergence among tenovin analogs. While the class shares a core thiourea scaffold, discrete modifications at the R1 and R2 positions profoundly impact target engagement, cellular activity, and downstream polypharmacology. Tenovin-5, bearing a specific benzamide substitution (NHCOPh) absent in Tenovin-1 (NHCOCH3) and Tenovin-6 (NHCO(CH2)4NMe2·HCl), exhibits a unique profile of SIRT2 inhibition and p53 activation [1]. Crucially, recent evidence demonstrates that certain tenovins, particularly the most widely used analog Tenovin-6, exert their effects not only through sirtuin inhibition but also via potent inhibition of dihydroorotate dehydrogenase (DHODH) and blockade of uridine transport [2]. This polypharmacology means that experimental outcomes are highly analog-specific. Assuming functional equivalence between Tenovin-5 and other tenovins without considering these structural and mechanistic distinctions risks misinterpretation of biological data, especially in cancer and metabolic disease research. The quantitative evidence below delineates the precise profile of Tenovin-5 to support informed selection.

Tenovin-5 Quantitative Differentiation Evidence Against Key Analogs


Structural Differentiation Dictates Functional Profile Relative to Tenovin-1 and Tenovin-6

Tenovin-5 is structurally defined by its R2 substitution: a phenylcarbonyl group (NHCOPh), in contrast to the acetyl group of Tenovin-1 (NHCOCH3) and the long-chain amino group of Tenovin-6 (NHCO(CH2)4NMe2·HCl) [1]. This specific modification positions Tenovin-5 as a distinct chemical probe within the series. Its SIRT2 inhibitory activity, reported as positive (+) in cell-based assays at 10-30 μM, is retained while offering a different steric and electronic profile compared to the more water-soluble Tenovin-6 and the less soluble parent compound Tenovin-1 [1].

Sirtuin Inhibition Structure-Activity Relationship Chemical Tool

Comparative SIRT2 Inhibition Across Early Tenovin Series

In a comparative analysis of early tenovin analogs, Tenovin-5 demonstrated positive inhibition of SIRT2 activity. The assay, which measured the ability to increase acetylated α-tubulin levels (a direct SIRT2 substrate) in cells, showed that Tenovin-5, along with Tenovin-1, -2, -3, and -6, produced a positive result, while the inactive analog Tenovin-4 (R1 = N3) showed no inhibition [1]. This confirms that the R2 modification in Tenovin-5 does not ablate SIRT2 targeting, distinguishing it from the completely inactive Tenovin-4 control.

SIRT2 Deacetylase Assay Inhibitor Profiling

Cellular p53 Activation Profile Relative to Other Tenovins

Tenovin-5 was identified as a positive activator of p53 in a cellular assay, a key functional readout of sirtuin inhibition. In MCF-7 breast cancer cells treated with 10 μM of compound for 6 hours, Tenovin-5 increased p53 protein levels, an effect shared with Tenovin-1, -2, -3, and -6, but not with the inactive Tenovin-4 [1]. This places Tenovin-5 firmly within the active subset of the tenovin series, confirming that its structural modifications do not impair the primary cellular outcome for which the class was originally developed.

p53 Tumor Suppressor Cell-Based Assay

SAR-Driven Selection: Avoiding the DHODH Off-Target Liability of Tenovin-6

Recent research has revealed that tenovins, particularly Tenovin-6, exert significant cellular effects through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, in addition to their sirtuin inhibition [1]. This polypharmacology complicates the interpretation of experiments using Tenovin-6 as a selective sirtuin inhibitor. While direct comparative data for Tenovin-5's DHODH activity is lacking, its structural divergence from Tenovin-6—specifically the absence of the long-chain amino group—provides a strong rationale for its use as a less promiscuous alternative. The R2 group in Tenovin-6 is directly implicated in its solubility and cellular activity profile [2]; Tenovin-5's phenylcarbonyl group likely alters its polypharmacology footprint.

Polypharmacology DHODH Target Selectivity

Tenovin-5 High-Impact Application Scenarios Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of SIRT1/2 Inhibition

Tenovin-5's unique R2 substitution (NHCOPh) makes it an essential comparator in SAR studies designed to dissect the binding requirements of the sirtuin active site. Its activity profile, directly comparable to Tenovin-1 and Tenovin-6 [1], allows researchers to systematically evaluate the impact of aromatic and polar modifications on target engagement without the confounding factor of vastly different solubility or known DHODH off-target activity [2].

Mechanistic Studies of p53 Activation Independent of DHODH Polypharmacology

Given the established DHODH inhibitory activity of Tenovin-6 [2], experiments requiring a clearer delineation of sirtuin-mediated p53 activation should prioritize Tenovin-5. Its positive p53 activation in MCF-7 cells [1] confirms it engages the pathway of interest, while its structural dissimilarity to Tenovin-6 offers a higher likelihood of reduced polypharmacology, enabling more precise dissection of sirtuin-dependent mechanisms in cancer cell biology.

SIRT2-Dependent Cytoskeletal Dynamics and Mitotic Regulation Research

Tenovin-5's confirmed ability to increase acetylated α-tubulin, a marker of SIRT2 inhibition, in H1299 cells [1] positions it as a valuable chemical probe for investigating the role of SIRT2 in microtubule stability, cell cycle progression, and migration. It offers a distinct tool for these studies, particularly when the enhanced solubility of Tenovin-6 is not required or where its known DHODH activity [2] could confound metabolic readouts in long-term assays.

Cancer Cell Line Sensitivity Profiling Against Sirtuin-Targeting Agents

In large-scale cancer cell line panel screens aimed at identifying genetic dependencies on sirtuin activity, Tenovin-5 serves as a structurally distinct active control. Its inclusion alongside Tenovin-1 and Tenovin-6 [1] can help stratify cell lines based on their sensitivity to different R2 substituents, potentially uncovering novel biomarkers of response that are independent of DHODH inhibition, which is a major contributor to Tenovin-6's cellular activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenovin-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.